3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one
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Overview
Description
3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one is a 3-hydroxy steroid.
Scientific Research Applications
Synthesis and Chemical Reactions
Chemoselective Reactions and Synthesis of Steroid Hormone Analogues : Research has explored chemoselective differentiation in steroid derivatives, leading to the creation of various steroid hormone analogues. This involves manipulation of hydroxy groups and other chemical modifications (Bull & Steer, 1991).
Creation of Steroidal Spiroethers : Steroidal spiroethers have been synthesized from similar compounds, highlighting diverse chemical transformations and structural possibilities in steroid chemistry (Singh & Christiansen, 1971).
Regioselective Synthesis : Research on regioselective synthesis of various derivatives demonstrates the potential for creating specific estrogen structures through targeted chemical modifications (Santaniello et al., 1983).
Biological Evaluation and Potential Therapeutic Applications
Antiproliferative Properties of Derivatives : Novel estrone derivatives, including 16α,17α-oxazoline, have been synthesized and assessed for antiproliferative activities. This research can contribute to understanding the potential therapeutic applications of these compounds in cancer treatment (Kiss et al., 2021).
Structure-Activity Relationships in Anticancer Agents : The synthesis and evaluation of 17-cyanated 2-substituted estra-1,3,5(10)-trienes as anticancer agents reveal important structure-activity relationships. This research provides insights into how modifications in the steroidal structure impact their anticancer efficacy (Leese et al., 2008).
Stereoselectivity and Synthesis Techniques
- Stereoselective Synthesis Techniques : Research into stereoselective synthesis techniques for estriol and its derivatives demonstrates the importance of specific structural configurations in steroid chemistry (Numazawa et al., 1983).
properties
CAS RN |
7249-00-5 |
---|---|
Product Name |
3-Hydroxy-2-(4-morpholinylmethyl)estra-1,3,5(10)-trien-17-one |
Molecular Formula |
C23H31NO3 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-3-hydroxy-13-methyl-2-(morpholin-4-ylmethyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C23H31NO3/c1-23-7-6-17-18(20(23)4-5-22(23)26)3-2-15-13-21(25)16(12-19(15)17)14-24-8-10-27-11-9-24/h12-13,17-18,20,25H,2-11,14H2,1H3/t17-,18+,20-,23-/m0/s1 |
InChI Key |
FJWJRQPFLAFCSE-KQZHTCIUSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)CN5CCOCC5)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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